4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid
Description
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 4, a morpholine sulfonyl group at position 5, and a morpholin-4-yl group at position 2. This compound is structurally distinct due to its dual morpholine substituents, which may enhance solubility and modulate pharmacological activity compared to simpler sulfonamide derivatives.
Properties
CAS No. |
61591-08-0 |
|---|---|
Molecular Formula |
C15H19ClN2O6S |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20) |
InChI Key |
ZNCKIUNFLSMXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One possible route could start with the chlorination of benzoic acid to introduce the chloro group. Subsequent steps might involve the introduction of morpholinyl groups through nucleophilic substitution reactions, followed by sulfonylation to attach the morpholinylsulfonyl group. Each step would require specific reagents and conditions, such as chlorinating agents, nucleophiles, and sulfonylating agents, under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of the original substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furosemide (5-(Aminosulfonyl)-4-chloro-2-(2-furanylmethyl)amino benzoic acid)
- Structural Differences: Furosemide (Mol. Wt: 330.77) has a sulfamoyl (-SO₂NH₂) group at position 5 and a furanylmethyl amino group at position 2, whereas the target compound replaces these with morpholine sulfonyl (-SO₂-morpholine) and morpholin-4-yl groups . The chloro substituent is retained at position 4 in both compounds.
- Functional Implications: Furosemide’s sulfamoyl group is critical for its diuretic activity by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter. The morpholine sulfonyl group in the target compound may alter binding kinetics or selectivity due to its bulkier, more electron-rich structure.
Bumetanide (4-Chloro-3-(chlorosulfonyl)benzoic acid)
- Structural Differences :
- Functional Implications :
- Bumetanide’s chlorosulfonyl group is prone to hydrolysis, necessitating prodrug formulations. The morpholine sulfonyl group in the target compound may circumvent this issue, offering better in vivo stability.
- Both compounds retain the 4-chloro substituent, suggesting shared mechanisms in ion transport modulation .
2-Chloro-5-(morpholine-4-sulfonyl)benzoic Acid
- Structural Differences :
- The absence of the morpholin-4-yl group may reduce steric hindrance, influencing binding affinity .
Xiparnide (4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid)
- Structural Differences :
- Functional Implications :
- The hydroxyl group in Xiparnide may participate in hydrogen bonding, whereas the morpholin-4-yl group in the target compound could provide a more rigid, lipophilic interaction.
- Both compounds’ sulfonyl groups suggest roles in anion transport inhibition, but the target compound’s morpholine substituents may confer longer half-life .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid | 4-Cl, 5-SO₂-morpholine, 2-morpholin-4-yl | Not Reported | Dual morpholine, chloro, COOH | Diuretics, Hypertension |
| Furosemide | 4-Cl, 5-SO₂NH₂, 2-furanylmethylamino | 330.77 | Sulfamoyl, furan, COOH | Loop diuretic |
| Bumetanide | 4-Cl, 3-SO₂Cl | 364.8 | Chlorosulfonyl, COOH | Loop diuretic |
| 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid | 2-Cl, 5-SO₂-morpholine | 315.78 (est.) | Morpholine sulfonyl, COOH | Research compound |
| Xiparnide | 4-Cl, 5-SO₂Cl, 2-OH | 341.78 | Chlorosulfonyl, hydroxyl, COOH | Diuretic, Antihypertensive |
Research Findings and Implications
- Pharmacological Potential: The dual morpholine groups in the target compound may enhance solubility and reduce metabolic degradation compared to chlorosulfonyl analogs like bumetanide .
- Synthetic Challenges : The complex substitution pattern (e.g., multiple morpholine groups) may require multi-step synthesis, as seen in patented methods for related compounds .
- Therapeutic Niche : While furosemide and bumetanide dominate as diuretics, the target compound’s structural uniqueness could position it as a candidate for conditions requiring prolonged receptor modulation or improved tolerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
